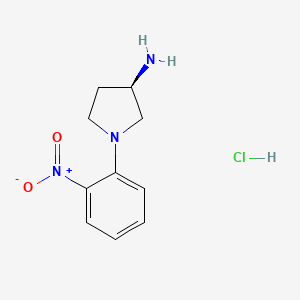

(R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride

Description

(R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a chiral pyrrolidine derivative featuring a 2-nitrophenyl substituent. This compound is primarily utilized as a building block in pharmaceutical synthesis due to its enantiomeric purity (R-configuration), which is critical for interactions with biological targets . Its molecular formula is inferred as C₁₀H₁₂ClN₃O₂, with a molecular weight of approximately 261.68 g/mol (based on analogs in ). The nitro group at the 2-position on the phenyl ring confers electron-withdrawing effects, influencing reactivity and solubility.

Properties

IUPAC Name |

(3R)-1-(2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c11-8-5-6-12(7-8)9-3-1-2-4-10(9)13(14)15;/h1-4,8H,5-7,11H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERAHYQLWGOVFZ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, where a nitro group is added to a phenyl ring.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction of the nitro group can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its ability to modulate biological activity is essential for drug discovery and development. The chiral nature of (R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride allows for specific interactions with biological receptors, which is critical in designing effective drugs.

Potential Therapeutic Effects

Research indicates that compounds derived from this compound exhibit promising therapeutic effects. For instance, studies have explored its use in developing allosteric modulators for cannabinoid receptors, which may have implications in treating obesity and other metabolic disorders .

Organic Synthesis

Intermediate in Complex Molecules

The compound plays a vital role as an intermediate in the synthesis of complex organic molecules. It can be utilized to create derivatives with enhanced biological activity or altered pharmacokinetic properties. The introduction of various functional groups through substitution reactions expands its utility in organic synthesis.

Biological Studies

Understanding Chiral Interactions

Research involving this compound focuses on its interactions with chiral biological targets. Studies have demonstrated that this compound can influence enzyme activity and receptor binding, providing insights into drug-receptor dynamics crucial for medicinal chemistry .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed in the production of fine chemicals and advanced materials. Its unique properties make it suitable for various applications, including the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals.

Case Studies

Several studies have documented the applications and efficacy of this compound:

- Antibacterial Activity : Research has shown that derivatives of this compound can exhibit enhanced antibacterial properties against resistant strains of bacteria, making them candidates for further development as antibiotics .

- Enzyme Inhibition : Studies focusing on enzyme inhibition have revealed that this compound can effectively modulate the activity of key enzymes involved in metabolic pathways, indicating its potential role in treating metabolic disorders .

- Drug-Receptor Dynamics : Investigations into how this compound interacts with various receptors have provided insights into its mechanism of action, supporting its use as a lead compound in drug development .

Mechanism of Action

The mechanism of action of ®-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group and the amine group play crucial roles in binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Structural and Functional Insights

- The 4-fluoro-2-nitrophenyl derivative (CAS 1233859-97-6) is structurally similar but may exhibit distinct electronic effects due to fluorine's electronegativity .

Research Findings and Trends

Substituent Position Effects :

- Fluorine at the 4-position (CAS 1233859-97-6) vs. 3-position (CAS 1233860-39-3) may differentially influence bioactivity, as para-substitution often enhances steric compatibility with target proteins .

- The 2-nitrophenyl group in the target compound provides a balance between electron withdrawal and steric accessibility compared to bulkier sulfonyl or pyridinyl groups.

Chirality : The R-configuration in all listed compounds () is critical for enantioselective interactions, particularly in CNS-targeting therapeutics.

Biological Activity

(R)-1-(2-Nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a nitrophenyl group, which significantly influences its chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 243.69 g/mol. The presence of the nitrophenyl group enhances the compound's solubility and reactivity, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl moiety facilitates hydrogen bonding and π-π interactions, while the conformational flexibility of the pyrrolidine ring enhances binding affinity to target proteins. These interactions can modulate the activity of various biological systems, leading to diverse pharmacological effects.

Antimicrobial Properties

Research has shown that this compound exhibits notable antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Cytotoxicity and Anticancer Activity

In addition to its antibacterial properties, the compound has been evaluated for cytotoxicity against various cancer cell lines. Studies indicate that it has moderate activity against human colon adenocarcinoma cells, with IC50 values in the micromolar range . Further research is needed to explore its potential as an anticancer agent.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | ~92.4 |

| Human Gastric Carcinoma | ~85.0 |

Case Studies

A recent study highlighted the use of this compound as a precursor for synthesizing novel compounds with enhanced biological activity. These derivatives showed improved efficacy against resistant bacterial strains, suggesting that structural modifications could lead to more potent therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.